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(3-Chloroquinolin-6-yl)methanol
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Overview
Description
(3-Chloroquinolin-6-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
(3-Chloroquinolin-6-yl)methanol is being investigated for its potential as an antimicrobial agent. Compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chlorine atom may enhance its interaction with microbial targets, increasing its efficacy.
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 µg/ml |
(6-Methylquinolin-3-yl)methanol | Pseudomonas aeruginosa | 12.5 µg/ml |
Quinine | Various strains | 8 µg/ml |
Anticancer Research
Research indicates that this compound may possess anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival. Preliminary studies suggest that it could be effective against certain cancer cell lines, warranting further investigation.
Table 2: Anticancer Activity Studies
Study Reference | Cell Lines Tested | Observed Effects |
---|---|---|
HeLa, MCF-7 | Significant reduction in cell viability | |
A549 (lung cancer) | Induction of apoptosis |
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow for various functionalization reactions, making it a versatile intermediate in synthetic pathways.
Table 3: Synthetic Applications
Reaction Type | Conditions | Products Formed |
---|---|---|
Electrophilic Aromatic Substitution | Reflux with halogens | Substituted quinoline derivatives |
Reduction | Lithium aluminum hydride | Dihydroquinoline derivatives |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains using the well diffusion method. Results indicated that the compound exhibited significant inhibition against Mycobacterium smegmatis with an MIC value of 6.25 µg/ml, suggesting potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, this compound was tested on HeLa and MCF-7 cell lines. The compound showed a notable reduction in cell viability, indicating its potential as an anticancer drug candidate .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(3-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-5,13H,6H2 |
InChI Key |
OMPDRWXRGBPPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.